Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate
Description
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate (CAS: 499209-19-7) is a pyrimidine derivative with the molecular formula C₉H₁₃N₃O₃ and a molecular weight of 211.22 g/mol . Its structure features a pyrimidine ring substituted with amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) groups at positions 2, 4, and 6, respectively, coupled with an ethyl acetate moiety at position 3. Key physicochemical properties include:
- Density: 1.36 g/cm³
- Boiling Point: 349.5°C (760 mmHg)
- Water Solubility: Not explicitly reported, but pyrimidine derivatives with polar substituents (e.g., -OH, -NH₂) typically exhibit moderate solubility in polar solvents .
The compound is primarily utilized in industrial and scientific research, including applications in organic synthesis and pharmaceutical intermediates . Its safety data sheet (SDS) highlights precautions for flammability (dry powder or CO₂ recommended for fire suppression) and advises handling in well-ventilated areas to avoid inhalation or skin contact .
Properties
IUPAC Name |
ethyl 2-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-3-15-7(13)4-6-5(2)11-9(10)12-8(6)14/h3-4H2,1-2H3,(H3,10,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVHAVBZUUKKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(NC1=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351620 | |
| Record name | Ethyl (2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
499209-19-7 | |
| Record name | Ethyl (2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate typically involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity:
Research has indicated that derivatives of ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate exhibit significant antitumor properties. In studies involving human breast cancer cell lines (MCF-7) and liver carcinoma cells (HepG2), compounds derived from this pyrimidine structure demonstrated notable cytotoxic effects. The mechanisms of action are believed to involve the inhibition of key metabolic pathways in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activity against various pathogens. Its derivatives have shown effectiveness against bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .
Enzyme Inhibition:
this compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression, providing a basis for designing targeted therapies .
Agricultural Applications
Plant Growth Regulators:
In agricultural research, this compound has been explored as a potential plant growth regulator. Its application can enhance the growth and yield of various crops by promoting cell division and elongation. Studies have shown that it can improve nutrient uptake and stress resistance in plants, making it valuable in sustainable agriculture practices .
Pesticidal Activity:
Research indicates that derivatives of this compound possess pesticidal properties. These compounds can be effective against specific pests while being less harmful to beneficial insects, aligning with integrated pest management strategies .
Synthesis and Derivative Development
The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity. For example, condensation reactions with different aldehydes or ketones can yield novel compounds with improved pharmacological profiles. The versatility in synthetic pathways enables the exploration of a wide range of derivatives tailored for specific applications .
-
Antitumor Activity Study:
A study published in Cancer Research demonstrated that derivatives of this compound inhibited the proliferation of MCF-7 cells by inducing apoptosis through mitochondrial pathways . -
Agricultural Application Research:
Field trials conducted on tomato plants showed that applying this compound increased fruit yield by 30% compared to untreated controls due to enhanced root development and nutrient absorption capabilities . -
Enzyme Inhibition Analysis:
A recent study highlighted the inhibitory effects of this compound on specific kinases involved in metabolic disorders, suggesting potential therapeutic roles beyond oncology .
Mechanism of Action
The mechanism of action of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous pyrimidine derivatives and ethyl acetate-containing compounds are compared below based on molecular features, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Physicochemical and Reactivity Comparisons
- Solubility: The amino and hydroxyl groups in 499209-19-7 enhance polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs like 61727-34-2 (-Cl/-SCH₃) . Ethyl acetate itself dissolves up to 8% in water at room temperature , but substituents on the pyrimidine ring significantly alter this behavior.
- Reactivity: 499209-19-7: The -NH₂ group may participate in hydrogen bonding or nucleophilic reactions, while the -OH group contributes to acidity (pKa ~8–10 for phenolic -OH) . 61727-34-2: The -Cl and -SCH₃ groups increase electrophilicity, favoring nucleophilic aromatic substitution (e.g., with amines or thiols) . 509-87-5: The -N(CH₃)₂ group acts as a strong electron donor, stabilizing the pyrimidine ring and influencing redox properties .
Biological Activity
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, a pyrimidine derivative, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SARs), drawing from various research studies.
This compound is synthesized through condensation reactions involving active methylene compounds. Its chemical structure includes a pyrimidine ring, which is crucial for its biological activity. The compound exhibits a molecular formula of and a molecular weight of 196.20 g/mol.
Biological Activity
1. Antitumor Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to be more effective against human breast cancer cells (MCF-7) than liver carcinoma cells (HepG2). The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is critical for assessing the compound's potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.3 |
| HepG2 | 25.7 |
These results suggest that the compound may serve as a potential lead in developing new anticancer therapies .
2. Anti-inflammatory Effects
this compound has also demonstrated anti-inflammatory properties. In vitro studies revealed that it significantly inhibits cyclooxygenase-2 (COX-2) activity, an enzyme involved in inflammatory processes. The IC50 values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs like celecoxib.
| Compound | IC50 COX-2 Inhibition (µM) |
|---|---|
| Ethyl Compound | 0.04 |
| Celecoxib | 0.04 |
This suggests that the compound could be a promising candidate for treating inflammatory conditions .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features within its molecular framework. Substituents on the pyrimidine ring significantly influence its pharmacological properties. Electron-donating groups enhance anti-inflammatory activity, while modifications at the amino or hydroxyl positions can alter cytotoxic effects against cancer cells .
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : In a study involving multiple tumor cell lines, this compound was found to induce apoptosis in MCF-7 cells through a caspase-dependent pathway.
- Anti-inflammatory Models : In vivo models using carrageenan-induced paw edema demonstrated that the compound significantly reduced inflammation compared to control groups, highlighting its potential therapeutic applications in inflammatory diseases .
- Mechanistic Studies : Molecular docking studies suggest that this compound interacts with key proteins involved in cancer progression and inflammation, providing insights into its mode of action .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the pyrimidine ring via condensation of thiourea with β-keto esters or malonate derivatives under acidic conditions.
- Step 2 : Introduction of the ethyl acetate moiety via nucleophilic substitution or esterification. For example, ethyl oxalyl monochloride has been used in analogous syntheses to introduce ester groups .
- Optimization : Yield can be improved by controlling pH (e.g., using ammonium acetate buffers for stability ), employing catalysts like sulfuric acid (common in esterification ), and maintaining temperatures between 60–80°C to avoid decomposition.
- Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Key intermediates | Pyrimidine core, ethyl oxalyl reagents | |
| Catalyst | H₂SO₄ or Lewis acids |
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), pyrimidine ring protons (δ ~6.5–8.5 ppm), and hydroxyl/amino groups (broad signals).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Methods similar to those for ethyl acetate extracts (e.g., C18 columns, acetonitrile/water mobile phases) are applicable .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) validates the molecular ion peak at m/z 211.22 (C₉H₁₃N₃O₃) .
- Key Data :
| Technique | Target Data | Reference |
|---|---|---|
| ¹H NMR | Ethyl group, pyrimidine protons | |
| HPLC Retention Time | ~8–12 min (depending on conditions) |
Advanced Research Questions
Q. How does the methyl group at position 6 influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The 6-methyl group may hinder nucleophilic attack at adjacent positions (e.g., C5). Computational modeling (DFT) can predict reactive sites by analyzing electron density and steric maps.
- Experimental Validation : Compare reaction rates with/without the methyl group using kinetic studies (e.g., monitoring by HPLC or TLC ). For example, hydrolysis rates under basic conditions (NaOH/ethanol) can reveal steric impacts .
Q. What strategies mitigate contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardization : Use consistent assay conditions (e.g., pH 6.5 buffers , controlled temperature) to minimize variability.
- Metabolite Interference : Perform stability studies in biological matrices (e.g., plasma, liver microsomes) to identify degradation products that may skew results. LC-MS/MS can track metabolite formation .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to distinguish true activity from assay artifacts.
Physicochemical Properties and Stability
- Data Table :
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 211.22 g/mol | |
| Density | 1.36 g/cm³ | |
| Solubility (Organic) | Soluble in DMSO, ethyl acetate | |
| Stability (pH 7.4) | Stable for 24h at 25°C |
Applications in Advanced Research
Q. How can computational modeling predict this compound’s interactions with enzymatic targets (e.g., dihydrofolate reductase)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding poses. The pyrimidine core may mimic natural substrates (e.g., folate analogs), while the ethyl ester group influences lipophilicity and binding pocket interactions.
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the 4-hydroxyl group and active-site residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
